molecular formula C19H17NO B11215495 1-Naphthaleneacetamide, N-(4-methylphenyl)- CAS No. 154192-54-8

1-Naphthaleneacetamide, N-(4-methylphenyl)-

Cat. No.: B11215495
CAS No.: 154192-54-8
M. Wt: 275.3 g/mol
InChI Key: KSXUSKVWUYMABK-UHFFFAOYSA-N
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Description

1-Naphthaleneacetamide, N-(4-methylphenyl)- is a synthetic organic compound that belongs to the class of naphthalenes. It is characterized by the presence of a naphthalene ring substituted with an acetamide group and a 4-methylphenyl group. This compound is known for its applications in various fields, including agriculture, chemistry, and pharmaceuticals.

Preparation Methods

The synthesis of 1-Naphthaleneacetamide, N-(4-methylphenyl)- typically involves the reaction of 1-naphthylamine with acetic anhydride, followed by the introduction of the 4-methylphenyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Naphthaleneacetamide, N-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amide derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, with reagents such as bromine or chlorine, leading to halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include naphthoquinones, reduced amides, and halogenated naphthalenes.

Scientific Research Applications

1-Naphthaleneacetamide, N-(4-methylphenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetamide, N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

1-Naphthaleneacetamide, N-(4-methylphenyl)- can be compared with other similar compounds such as:

    1-Naphthaleneacetic acid: Both compounds have a naphthalene ring, but 1-Naphthaleneacetic acid has a carboxylic acid group instead of an acetamide group.

    1-Naphthylacetamide: This compound is similar but lacks the 4-methylphenyl group, making it less complex in structure.

    Naphthalene derivatives: Various naphthalene derivatives with different substituents can be compared based on their chemical properties and applications.

The uniqueness of 1-Naphthaleneacetamide, N-(4-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

154192-54-8

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-(4-methylphenyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H17NO/c1-14-9-11-17(12-10-14)20-19(21)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12H,13H2,1H3,(H,20,21)

InChI Key

KSXUSKVWUYMABK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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